molecular formula C21H25N3O3S2 B2916555 4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361481-65-4

4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2916555
CAS No.: 361481-65-4
M. Wt: 431.57
InChI Key: BGWUKLOCKNLOGA-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydrobenzo[d]thiazolyl group and a diallylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the tetrahydrobenzo[d]thiazolyl group through a cyclization reaction. The diallylsulfamoyl group is then introduced via a sulfonation reaction using diallylamine and a suitable sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide: Lacks the methyl group on the tetrahydrobenzo[d]thiazolyl ring.

    4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide: Lacks the tetrahydro structure in the benzo[d]thiazolyl ring.

Uniqueness

4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the diallylsulfamoyl and tetrahydrobenzo[d]thiazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-12-24(13-5-2)29(26,27)17-9-7-16(8-10-17)20(25)23-21-22-18-11-6-15(3)14-19(18)28-21/h4-5,7-10,15H,1-2,6,11-14H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWUKLOCKNLOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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